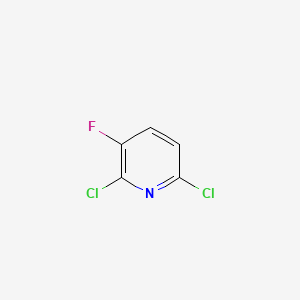

2,6-Dichloro-3-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXSIJLRAOURJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535016 | |

| Record name | 2,6-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52208-50-1 | |

| Record name | 2,6-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-3-fluoropyridine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-dichloro-3-fluoropyridine, a key fluorinated heterocyclic building block in modern organic synthesis. The document delves into its structural characteristics, spectroscopic signature, and reactivity profile, with a particular focus on synthetically valuable transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Emphasis is placed on understanding the regiochemical outcomes of these reactions, which are critical for the strategic design of complex molecular targets. Furthermore, this guide highlights its applications as a crucial intermediate in the development of pharmaceuticals and agrochemicals, supported by relevant case studies. Detailed experimental protocols for its synthesis and key reactions are provided to offer practical insights for laboratory applications.

Introduction

This compound (CAS No. 52208-50-1) is a versatile trifunctionalized pyridine derivative that has garnered significant attention in medicinal and agricultural chemistry.[1] The presence of two chlorine atoms and a fluorine atom on the pyridine ring imparts a unique electronic and steric environment, leading to distinct reactivity and making it a valuable synthon for the introduction of the fluoropyridinyl moiety into target molecules. The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2] This guide aims to provide a detailed technical resource for researchers and scientists working with this compound, covering its fundamental properties, synthetic utility, and practical applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₂FN | [3] |

| Molecular Weight | 165.98 g/mol | [3] |

| Appearance | White to off-white crystalline powder/solid | [4] |

| Melting Point | 44-46 °C | [5] |

| Boiling Point | 196.0 ± 35.0 °C (predicted) | [5] |

| Density | 1.498 ± 0.06 g/cm³ (predicted) | [5] |

| CAS Number | 52208-50-1 | [1] |

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5] It is classified as hazardous, with hazard statements indicating it is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the two protons on the pyridine ring. The proton at the 5-position will likely appear as a doublet of doublets due to coupling with the fluorine atom at the 3-position and the proton at the 4-position. The proton at the 4-position would also be expected to be a doublet of doublets, coupling to the protons at the 3 and 5-positions. The electron-withdrawing nature of the halogen substituents will shift these protons downfield.[7]

-

¹³C NMR: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbon atoms bonded to the halogens (C2, C3, and C6) will show characteristic splitting patterns due to coupling with the fluorine atom. The C-F coupling constants are typically large.[8] The chemical shifts will be influenced by the electronegativity of the attached halogens.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the pyridine ring and the carbon-halogen bonds. Key expected absorptions include:

-

Aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹)

-

Aromatic C=C and C=N stretching vibrations (in the 1400-1600 cm⁻¹ region)

-

C-F stretching vibration (typically in the 1150-1250 cm⁻¹ region)[9]

-

C-Cl stretching vibrations (in the 600-800 cm⁻¹ region)

3.3. Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (165.98). A characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would be a key diagnostic feature.[2] Fragmentation would likely involve the loss of chlorine and fluorine atoms, as well as cleavage of the pyridine ring.[10]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Balz-Schiemann reaction , starting from the readily available 3-amino-2,6-dichloropyridine.[1] This reaction is a cornerstone for the introduction of fluorine onto aromatic and heteroaromatic rings.

Experimental Protocol: Synthesis of this compound

-

Diazotization: To a cooled solution of 3-amino-2,6-dichloropyridine in aqueous tetrafluoroboric acid (HBF₄), a solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining a low temperature (typically 0-5 °C). The reaction mixture is stirred for a period to ensure complete formation of the diazonium tetrafluoroborate salt, which often precipitates from the solution.

-

Isolation of Diazonium Salt: The precipitated diazonium salt is collected by filtration, washed with cold water, and dried under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

-

Thermal Decomposition: The dry diazonium tetrafluoroborate salt is then heated, either neat or in an inert high-boiling solvent, to induce thermal decomposition. This step liberates nitrogen gas and boron trifluoride, yielding the desired this compound.

-

Purification: The crude product is purified by distillation or column chromatography to afford the pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, such as concentrations, reaction times, and temperatures, should be optimized for each scale of the reaction.[11][12]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is governed by the electronic properties of the pyridine ring, which is rendered electron-deficient by the three halogen substituents. This electron deficiency activates the ring towards nucleophilic aromatic substitution (SₙAr). The two chlorine atoms at the 2- and 6-positions are potential leaving groups in both SₙAr and palladium-catalyzed cross-coupling reactions.

5.1. Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the nitrogen atom and the halogen substituents makes the carbon atoms at the 2, 4, and 6-positions electrophilic and susceptible to attack by nucleophiles. In this compound, the C2 and C6 positions are the primary sites for SₙAr.

The regioselectivity of nucleophilic attack can be influenced by both electronic and steric factors. The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect, which can influence the relative reactivity of the C2 and C6 positions. Generally, substitution at the C6 position is sterically less hindered. However, the electronic activation by the fluorine at C3 can make the C2 position more reactive towards certain nucleophiles.

5.2. Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which allow for the formation of C-C, C-N, and C-O bonds. The differential reactivity of the C-Cl bonds can often be exploited for selective mono- or di-substitution.

5.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between this compound and boronic acids or their esters. By carefully controlling the reaction conditions (e.g., catalyst, ligand, base, and stoichiometry of the boronic acid), regioselective mono-arylation can be achieved, typically at the less sterically hindered C6 position. Subsequent coupling at the C2 position can then be performed with a different boronic acid to generate unsymmetrical 2,6-diaryl-3-fluoropyridines.[1]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound (1 equivalent), the arylboronic acid (1-1.2 equivalents for mono-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

5.2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This compound can be selectively mono-aminated at the C6 position under palladium catalysis with a suitable phosphine ligand.[13][14] This reaction is crucial for the synthesis of various pharmaceutical intermediates.

5.2.3. Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C triple bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Similar to other cross-coupling reactions, regioselective mono-alkynylation can be achieved.[3][15]

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of this compound makes it a valuable precursor for a range of biologically active molecules.

6.1. Pharmaceutical Applications

A derivative of this compound, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, is a key intermediate in the synthesis of Gemifloxacin , a broad-spectrum oral fluoroquinolone antibiotic.[1][16] The synthesis involves a series of transformations where the dichlorofluoropyridine core is elaborated to construct the final complex structure of the drug.

The fluoropyridine moiety is a common feature in many modern pharmaceuticals, contributing to improved metabolic stability and binding interactions. The versatility of this compound allows for the introduction of this important pharmacophore into a wide range of molecular scaffolds.

6.2. Agrochemical Applications

This compound and its derivatives are also utilized in the synthesis of herbicides and insecticides.[1] The specific substitution pattern can be tailored to achieve desired biological activity and selectivity. The development of new agrochemicals with improved efficacy and environmental profiles is an active area of research where fluorinated building blocks like this compound play a crucial role.[17][18][19]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of physical and chemical properties, coupled with its predictable reactivity in a range of important chemical transformations, makes it an indispensable tool for researchers in both academic and industrial settings. A thorough understanding of its spectroscopic characteristics, synthetic accessibility, and reactivity profile, particularly the regioselectivity of its reactions, is essential for its effective utilization in the design and synthesis of novel pharmaceuticals and agrochemicals. This guide provides a foundational understanding of these aspects, empowering scientists to leverage the full potential of this important fluorinated heterocyclic intermediate.

References

- [Link to a general chemical supplier or database entry for this compound, e.g., Sigma-Aldrich, PubChem]

- [Reference for Suzuki-Miyaura reactions on dihalopyridines]

- [Reference for Buchwald-Hartwig amin

- [Reference for Sonogashira coupling]

- [Reference for basic chemical properties like molecular formula and weight]

- [Reference discussing the Balz-Schiemann reaction]

- [Reference for physical properties like melting and boiling points]

- [Review article on palladium-catalyzed amin

- [Reference detailing the synthesis of Gemifloxacin]

- [Reference on 13C NMR of fluorin

- [Reference on nucleophilic arom

- [Reference for safety and handling inform

- [Reference on regioselectivity in reactions of substituted pyridines]

- [Case study of a drug containing a fluoropyridine moiety]

- [Reference on the use of fluorin

- [Reference on experimental protocols for Suzuki-Miyaura coupling]

- [Reference on experimental protocols for Buchwald-Hartwig amin

- [Review on the role of fluorine in drug discovery]

- [Reference on IR spectroscopy of organofluorine compounds]

- [Reference on the synthesis of fluorin

- [Reference on the application of fluorin

- [Reference for a specific Suzuki coupling protocol]

- [Reference for a specific Buchwald-Hartwig protocol]

- [Reference for a specific Sonogashira protocol]

- [Reference for appearance and other physical properties]

- [Reference on the synthesis of fluorin

- [Reference on the Balz-Schiemann reaction protocol]

- [Reference on the use of pyridine deriv

- [Review on fluorin

- [Another reference for the Balz-Schiemann reaction]

- [Reference on nucleophilic substitution with amines]

- [Reference for regioselective Suzuki coupling]

- [Reference on 1H NMR of substituted pyridines]

- [Reference on regioselective Sonogashira coupling]

- [Reference on mass spectrometry fragment

- [Reference on regioselective amin

- [Reference on the synthesis of a specific pharmaceutical using a rel

- [Reference on the synthesis of a specific agrochemical using a rel

- [General organic chemistry textbook reference for reaction mechanisms]

- [Review on cross-coupling reactions]

Sources

- 1. 52208-50-1 | this compound [fluoromart.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. repositorio.uchile.cl [repositorio.uchile.cl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jphs.juw.edu.pk [jphs.juw.edu.pk]

- 17. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 18. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Fluorinated Heterocycle

An In-Depth Technical Guide to 2,6-Dichloro-3-fluoropyridine (CAS: 52208-50-1)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated pyridine derivative that has emerged as a pivotal building block in modern organic synthesis.[1][2][3] Identified by its CAS number 52208-50-1, this off-white crystalline solid is particularly valued in the pharmaceutical and agrochemical industries.[2][4] Its utility stems from the unique electronic properties conferred by its substituents: two chlorine atoms and a fluorine atom on a pyridine ring.[2][4] The high electronegativity of the halogen atoms significantly influences the electron density of the pyridine ring, creating a versatile scaffold for constructing more complex molecules.[4] This guide provides a comprehensive technical overview of its synthesis, reactivity, applications, and handling, designed to empower researchers in leveraging this compound for advanced discovery programs.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in experimental design. The compound is a solid at room temperature, simplifying handling and storage.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 52208-50-1 | [3][5] |

| Molecular Formula | C₅H₂Cl₂FN | [1][3] |

| Molecular Weight | 165.98 g/mol | [3][6] |

| Appearance | Off-white to light tan crystalline powder | [2][4] |

| Melting Point | 44-46 °C | [1][2] |

| Boiling Point | 196.0 ± 35.0 °C (predicted) | [1][2] |

| Density | ~1.5 g/cm³ | [1][2] |

| Flash Point | 72.4 ± 25.9 °C | [2] |

| Storage | Inert atmosphere (Nitrogen or Argon) at 2-8 °C | [1][5] |

digraph "molecule" { graph [fontname="Arial", fontsize=12, size="4,4", ratio=fill, dpi=72]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl", fontcolor="#34A853"]; F1 [label="F", fontcolor="#EA4335"]; Cl2 [label="Cl", fontcolor="#34A853"]; H1 [label="H"]; H2 [label="H"];

// Position nodes in a pyridine ring structure N1 -> C2 [dir=none, style=bold]; C2 -> C3 [dir=none]; C3 -> C4 [dir=none, style=bold]; C4 -> C5 [dir=none]; C5 -> C6 [dir=none, style=bold]; C6 -> N1 [dir=none];

// Attach substituents C2 -> Cl1 [dir=none]; C3 -> F1 [dir=none]; C6 -> Cl2 [dir=none]; C4 -> H1 [dir=none]; C5 -> H2 [dir=none];

// Arrange the layout {rank=same; C2; C6;} {rank=same; C3; C5;} {rank=same; N1; C4;} }

Caption: Molecular Structure of this compound.

Core Synthesis Pathway: The Balz-Schiemann Reaction

The most established and reliable method for preparing this compound is the Balz-Schiemann reaction.[7][8] This powerful transformation is a cornerstone of aromatic fluorination chemistry and is particularly well-suited for introducing fluorine onto a pyridine ring. The synthesis commences from the readily available precursor, 3-amino-2,6-dichloropyridine.[1][7] The process involves two key stages: diazotization of the amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the final fluorinated product.

Caption: Workflow for the Balz-Schiemann synthesis of this compound.

Protocol 1: Synthesis via Balz-Schiemann Reaction

-

Step 1: Diazotization.

-

In a cooled reactor (0-5 °C), dissolve 3-amino-2,6-dichloropyridine in an aqueous solution of tetrafluoroboric acid (HBF₄).

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The causality here is critical: maintaining a low temperature prevents premature decomposition of the sensitive diazonium salt intermediate.

-

Stir the resulting mixture for 1-2 hours at 0-5 °C to ensure complete formation of the 2,6-dichloro-3-pyridinediazonium tetrafluoroborate salt.

-

-

Step 2: Thermal Decomposition.

-

Isolate the precipitated diazonium salt by filtration and wash with cold ether to remove residual acid.

-

Carefully heat the dried salt in an appropriate solvent (e.g., toluene or xylene) or, in some procedures, neat. The thermal energy drives the elimination of nitrogen gas and a boron trifluoride molecule, with the fluoride anion attacking the aromatic ring to form the C-F bond.

-

The reaction progress can be monitored by observing the cessation of gas evolution.

-

-

Step 3: Work-up and Purification.

-

After cooling, the reaction mixture is typically washed with an aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.

-

The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure this compound. The purity should be confirmed using analytical techniques like NMR and GC-MS.[9]

-

Chemical Reactivity: A Platform for Derivatization

The reactivity of this compound is dominated by the strong electron-withdrawing inductive effects of the three halogen substituents.[4] This electronic pull significantly reduces the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution but highly activated for nucleophilic aromatic substitution (SNAr).

The two chlorine atoms, particularly the one at the 2-position (ortho to the nitrogen), are excellent leaving groups in SNAr reactions. This allows for the selective introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates. Furthermore, the carbon-chlorine bonds serve as handles for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[10][11][12]

Caption: Key reaction pathways for derivatizing this compound.

Protocol 2: Representative Suzuki Cross-Coupling Reaction

-

Objective: To couple an aryl boronic acid at the 2- or 6-position of the pyridine ring.

-

System Validation: This protocol is a self-validating system. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. The use of anhydrous solvents is crucial to prevent the deactivation of the catalyst and the boronic acid.

-

Methodology:

-

To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the desired aryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Add an anhydrous solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane.

-

Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic mixture with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

-

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile intermediate for synthesizing high-value, biologically active molecules.[2] The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[13][14]

-

Pharmaceutical Intermediates: This compound is a precursor for a range of pharmaceutical agents. Derivatives of this compound are used to create fluoroquinolone antibiotics.[1] For instance, a related derivative, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, is a key intermediate in the synthesis of Gemifloxacin, a broad-spectrum antibiotic.[1][15] It also serves as a scaffold for developing novel protein kinase C theta (PKCθ) inhibitors, which are targets for autoimmune diseases.[13]

-

Agrochemical Synthesis: The halogenated pyridine motif is prevalent in many modern herbicides and insecticides. This compound serves as a starting material for creating new agricultural products with improved efficacy and environmental profiles.[1]

Safety, Handling, and Analytical Data

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Reference(s) |

| H301 | Toxic if swallowed | [1][5] |

| H315 | Causes skin irritation | [1][5][16] |

| H318 | Causes serious eye damage | [1][5] |

| H335 | May cause respiratory irritation | [1][5][16] |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][17] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[17][18]

-

Storage and Handling: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C.[1][5] Keep away from incompatible materials such as strong oxidizing agents and acids.[17]

-

First Aid Measures: In case of skin contact, wash immediately with plenty of water.[19] For eye contact, rinse cautiously with water for several minutes.[18] If inhaled, move to fresh air.[18] If swallowed, seek immediate medical attention.[18]

-

Spectroscopic Data: Researchers can verify the identity and purity of this compound using standard analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, MS, and IR, are available from various chemical suppliers and databases.[6][9]

References

- This compound | CAS 52208-50-1. (URL: )

- Exploring this compound: Properties and Applic

- This compound | 52208-50-1. ChemScene. (URL: )

- Pyridine, 2,6-Dichloro-3-Fluoro. Pipzine Chemicals. (URL: )

- This compound | 52208-50-1. Sigma-Aldrich. (URL: )

- This compound | 52208-50-1. BLD Pharm. (URL: )

- Advanced Synthesis of Pharmaceutical Intermedi

- SAFETY DATA SHEET - 2,6-Dichloro-3-cyano-5-fluoropyridine. Thermo Fisher Scientific. (URL: )

- This compound | CAS No. 52208-50-1. Apollo Scientific. (URL: )

- Exploring 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: A Key Pharmaceutical Intermedi

- This compound. ChemicalBook. (URL: )

- This compound synthesis. ChemicalBook. (URL: )

- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. (URL: )

- MSDS of this compound. Capot Chemical. (URL: )

- Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.

- This compound Chemical Properties,Uses,Production. ChemicalBook. (URL: )

- This compound(52208-50-1) 1H NMR spectrum. ChemicalBook. (URL: )

- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. (URL: )

- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. (URL: )

- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...

- Fluorine in drug discovery: Role, design and case studies. (URL: )

Sources

- 1. 52208-50-1 | this compound [fluoromart.com]

- 2. innospk.com [innospk.com]

- 3. chemscene.com [chemscene.com]

- 4. Pyridine, 2,6-Dichloro-3-Fluoro: Properties, Uses, Safety Data & Supplier Information | High-Quality Chemical Compound Manufacturer China [pipzine-chem.com]

- 5. This compound | 52208-50-1 [sigmaaldrich.com]

- 6. 52208-50-1|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 52208-50-1 [amp.chemicalbook.com]

- 8. This compound | 52208-50-1 [chemicalbook.com]

- 9. This compound(52208-50-1) 1H NMR spectrum [chemicalbook.com]

- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pharmacyjournal.org [pharmacyjournal.org]

- 15. innospk.com [innospk.com]

- 16. 52208-50-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Molecular Structure of 2,6-Dichloro-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

2,6-Dichloro-3-fluoropyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide range of complex organic molecules.[1][2] Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the pyridine ring, imparts distinct chemical reactivity and physical properties that are highly sought after in the fields of medicinal chemistry and materials science.[1][3] The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[4] This guide provides a comprehensive technical overview of the molecular structure of this compound, detailing its synthesis, spectroscopic characterization, and key reactivity patterns.

I. Synthesis and Structural Elucidation

The primary synthetic route to this compound involves the application of the Balz-Schiemann reaction to 3-amino-2,6-dichloropyridine.[1][5][6] This well-established method for the preparation of aryl fluorides provides a reliable and efficient pathway to the target molecule.[5][6] Alternative synthetic strategies may also be employed, such as starting from 2,6-dichloro-3-nitropyridine.[7]

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2 and 6 positions with chlorine atoms and at the 3 position with a fluorine atom.[1] This arrangement results in an achiral molecule with the chemical formula C5H2Cl2FN and a molecular weight of 165.98 g/mol .[1]

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 52208-50-1 | [8] |

| Molecular Formula | C5H2Cl2FN | [1] |

| Molecular Weight | 165.98 g/mol | [1] |

| Appearance | Off-white crystalline powder | [2] |

| Melting Point | 44-46 °C | [1] |

| Boiling Point | 196.0 ± 35.0 °C at 760 mmHg | [1][2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Flash Point | 72.4 ± 25.9 °C | [2] |

II. Spectroscopic Characterization: A Multi-faceted Approach

A thorough understanding of the molecular structure of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for a solid sample like this compound is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum. For enhanced sensitivity, a proton-decoupled ¹³C experiment is typically performed.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the ¹H NMR spectrum and analyze the chemical shifts, multiplicities, and coupling constants to elucidate the proton environment.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic pyridine ring and the carbon-halogen bonds.

Analysis of similar halopyridines suggests that characteristic C-Cl stretching vibrations would be observed in the lower frequency region of the spectrum.[11] The C-F stretching vibration typically appears as a strong band in the region of 1000-1400 cm⁻¹. Vibrations associated with the pyridine ring, such as C-H and C=C stretching, will also be present.[11]

Experimental Protocol: KBr Pellet Method for IR Spectroscopy

-

Sample Preparation: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[10]

-

Pellet Formation: Transfer the powder to a pellet press die and apply high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[10]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Acquire a background spectrum of the empty sample compartment to correct for atmospheric interference. Then, acquire the sample spectrum.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. A key feature will be the characteristic isotopic pattern for a molecule containing two chlorine atoms, with the M, M+2, and M+4 peaks appearing in a specific ratio.[10]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Given its volatility, GC-MS is a suitable technique for the analysis of this compound.[12]

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or hexane.[10]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized.[10]

-

Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, separating it from any impurities.

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., electron ionization). The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio, generating the mass spectrum.[10][12]

III. Reactivity and Applications in Drug Development

The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the nature of the halogen substituents. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4] This reactivity allows for the introduction of a wide variety of functional groups, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

For instance, this compound is a precursor in the synthesis of various substituted pyridines, which are common scaffolds in biologically active compounds.[4] Its derivatives have been utilized in the development of novel pharmaceuticals, including potential anticancer agents and antibiotics like Gemifloxacin.[1]

IV. Safety and Handling

This compound is classified as a hazardous substance.[1][8] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1][13] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13][14] It should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]

V. Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique molecular structure, characterized by a strategic arrangement of halogen atoms on a pyridine ring, provides a gateway to a diverse array of complex molecules with significant potential in drug discovery and materials science. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for its effective utilization in research and development.

References

-

MSDS of this compound. (2010, November 17). Capot Chemical. Retrieved January 5, 2026, from [Link]

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2018, August 6). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Pyridine, 2,6-Dichloro-3-Fluoro. (n.d.). Pipzine Chemicals. Retrieved January 5, 2026, from [Link]

-

Exploring this compound: Properties and Applications. (n.d.). Retrieved January 5, 2026, from [Link]

-

Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. (2020). PMC - NIH. Retrieved January 5, 2026, from [Link]

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. (1981). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). gsrs. Retrieved January 5, 2026, from [Link]

-

Exploring 2,3-Dichloro-5-Fluoropyridine: A Key Pharmaceutical Intermediate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2014, August 8). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (1998). Asian Journal of Chemistry. Retrieved January 5, 2026, from [Link]

-

Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. (2006). PubMed. Retrieved January 5, 2026, from [Link]

-

The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. (n.d.). ElectronicsAndBooks. Retrieved January 5, 2026, from [Link]

-

2,6-Dichloropyridine-3-carbonyl chloride - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

-

Spectroscopic Characterization of the Artificial Siderophore Pyridinochelin. (n.d.). Zeitschrift für Naturforschung. Retrieved January 5, 2026, from [Link]

Sources

- 1. 52208-50-1 | this compound [fluoromart.com]

- 2. innospk.com [innospk.com]

- 3. Pyridine, 2,6-Dichloro-3-Fluoro: Properties, Uses, Safety Data & Supplier Information | High-Quality Chemical Compound Manufacturer China [pipzine-chem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 52208-50-1 [amp.chemicalbook.com]

- 6. This compound | 52208-50-1 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 52208-50-1 [sigmaaldrich.com]

- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 10. benchchem.com [benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. benchchem.com [benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Profile of 2,6-Dichloro-3-fluoropyridine

Introduction: The Structural & Synthetic Context

2,6-Dichloro-3-fluoropyridine is a substituted pyridine derivative with the molecular formula C₅H₂Cl₂FN and a molecular weight of 165.98 g/mol .[2] Its structure, featuring a pyridine ring functionalized with two chlorine atoms and a fluorine atom, makes it a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] The strategic placement of halogen atoms significantly influences the electronic properties of the pyridine ring, impacting reactivity and providing unique spectroscopic handles for characterization.

The compound is typically synthesized from 3-amino-2,6-dichloropyridine through established methods like the Balz-Schiemann reaction, a reliable route for introducing fluorine onto an aromatic ring.[3] Accurate structural elucidation is paramount to confirming the success of such syntheses and ensuring the purity of the material for subsequent applications. This guide provides the analytical framework to achieve that confirmation.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the precise carbon-hydrogen-fluorine framework of the molecule. The asymmetric substitution pattern leads to a distinct and predictable set of signals in the ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted NMR Data

The following data is predicted based on established chemical shift theory and analysis of structurally related fluoropyridines and chloropyridines.[4][5]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 7.8 - 8.0 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 5-6 Hz | H-4 |

| ~ 7.4 - 7.6 | Doublet (d) | ³J(H-H) ≈ 8-9 Hz | H-5 | |

| ¹⁹F | ~ -115 to -130 | Doublet of doublets (dd) | ³J(F-H) ≈ 8-9 Hz, ⁴J(F-H) ≈ 5-6 Hz | F-3 |

| ¹³C | ~ 158-162 (d) | Doublet | ¹J(C-F) ≈ 240-260 Hz | C-3 |

| ~ 148-152 (d) | Doublet | ²J(C-F) ≈ 15-25 Hz | C-2 | |

| ~ 145-149 | Singlet or small doublet | ⁴J(C-F) ≈ 1-4 Hz | C-6 | |

| ~ 140-144 (d) | Doublet | ²J(C-F) ≈ 20-30 Hz | C-4 | |

| ~ 122-126 (d) | Doublet | ³J(C-F) ≈ 3-5 Hz | C-5 |

Causality Behind Predictions:

-

¹H NMR: The pyridine ring protons are deshielded, appearing far downfield. H-4 is expected to be the most downfield due to its position relative to the electronegative nitrogen and its coupling to both H-5 and the fluorine at C-3. H-5 will appear as a simpler doublet, coupled only to H-4.

-

¹⁹F NMR: The chemical shift for a fluorine atom on a pyridine ring typically falls within this range.[6][7] It will be split into a doublet of doublets by the adjacent H-4 and the more distant H-5.

-

¹³C NMR: The carbon directly attached to fluorine (C-3) will exhibit a very large one-bond coupling constant (¹J(C-F)). Carbons two or three bonds away will show smaller but significant couplings. The carbons bonded to chlorine (C-2, C-6) and nitrogen will be the most deshielded.

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-fidelity, publication-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice, with residual solvent peaks at ~7.26 ppm for ¹H and 77.16 ppm for ¹³C.[8]

-

Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

-

-

Instrument Setup (400 MHz Spectrometer or higher):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire with a standard pulse program. Use a spectral width of ~16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹⁹F Spectrum: Acquire using a fluorine-capable probe. Use a broad spectral width (~250 ppm) centered around the expected region (-120 ppm). ¹⁹F NMR is highly sensitive, so fewer scans are typically needed.[9]

-

¹³C Spectrum: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30). Use a spectral width of ~220 ppm and a longer acquisition time and relaxation delay. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Reference the ¹H and ¹³C spectra to the residual solvent signal. Reference the ¹⁹F spectrum to an external standard like CFCl₃ (0 ppm).[8]

-

Integrate the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants for all spectra.

-

NMR Data Acquisition & Processing Workflow

Caption: Standard workflow for NMR sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight and offers structural clues through fragmentation analysis. For a compound like this compound, the isotopic signature of the two chlorine atoms is a critical diagnostic feature.

Predicted Mass Spectrum Data

| m/z (Predicted) | Assignment | Key Feature |

| 165, 167, 169 | [M]⁺ | Molecular Ion Cluster |

| 130, 132 | [M-Cl]⁺ | Loss of a chlorine atom |

| 101 | [M-Cl-HCN]⁺ | Subsequent loss of HCN |

Causality Behind Predictions:

-

Isotopic Pattern: The most telling feature will be the molecular ion cluster. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 9:6:1. This pattern is a powerful confirmation of the presence of two chlorine atoms.[5]

-

Fragmentation: Electron Ionization (EI) is a high-energy technique that will likely cause fragmentation. The weakest bonds, typically the C-Cl bonds, are expected to cleave first, leading to a prominent [M-Cl]⁺ fragment. Further fragmentation of the pyridine ring is also possible.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this compound due to its predicted volatility.[10]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

-

Instrument Setup (GC-MS System):

-

GC: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Set the injector temperature to 250°C.

-

Use a temperature program: start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

Use helium as the carrier gas with a constant flow rate of ~1 mL/min.

-

MS: Use an Electron Ionization (EI) source at 70 eV.

-

Set the MS transfer line temperature to 280°C and the ion source temperature to 230°C.

-

Scan a mass range of m/z 40-300.

-

-

Data Acquisition & Analysis:

-

Inject 1 µL of the sample solution into the GC inlet.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the eluting peak corresponding to the compound.

-

Analyze the mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic pattern to the theoretical pattern for a C₅H₂Cl₂FN molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups and fingerprint vibrations of the molecule.

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1550 | Pyridine ring C=C and C=N stretching |

| 1450 - 1400 | Pyridine ring stretching |

| 1250 - 1150 | C-F stretch (Aryl-F) |

| 850 - 750 | C-Cl stretch |

| 800 - 700 | Aromatic C-H out-of-plane bending |

Causality Behind Predictions:

-

The spectrum will be dominated by vibrations from the pyridine ring.

-

The C-F and C-Cl stretching vibrations are highly characteristic. The aryl C-F stretch typically appears as a strong band in the 1250-1150 cm⁻¹ region. The C-Cl stretch appears at lower wavenumbers.[5] The combination of these bands provides strong evidence for the presence of all substituents.

Experimental Protocol for FTIR Analysis (KBr Pellet)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with ~150 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar and pestle.

-

The mixture must be a fine, homogeneous powder to minimize light scattering.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric H₂O and CO₂.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Label the significant peaks and assign them to the corresponding molecular vibrations.

-

References

This list is generated based on the context provided by the search results and established scientific knowledge.

- Royal Society of Chemistry (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.

- Fluorine Notes (2017). NMR spectral characteristics of fluorocontaining pyridines.

- ChemScene (N.D.). 52208-50-1 | this compound.

- BLD Pharm (N.D.). 52208-50-1|this compound.

- SciSpace (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- Global Substance Registration System (N.D.). This compound.

- Google Vertex AI Search (N.D.). 52208-50-1 | this compound.

- ChemicalBook (N.D.). This compound | 52208-50-1.

- Alfa Chemistry (N.D.). 19F NMR Chemical Shift Table.

- ChemicalBook (N.D.). 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR spectrum.

- University of California, Santa Barbara (N.D.). 19F NMR Reference Standards.

- Sigma-Aldrich (N.D.). This compound | 52208-50-1.

- University of Sheffield (N.D.). 19Flourine NMR.

- BenchChem (N.D.). An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichloropyridine.

- National Institutes of Health (NIH) (N.D.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- BenchChem (N.D.). Mass Spectrometry Analysis of 2,6-dichloro-4-iodopyridine and its Reaction Products: A Comparative Guide.

Sources

- 1. 52208-50-1 | this compound [fluoromart.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 52208-50-1 [chemicalbook.com]

- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. colorado.edu [colorado.edu]

- 8. rsc.org [rsc.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Spectroscopic Analysis of 2,6-Dichloro-3-fluoropyridine: A Comprehensive Overview for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Foreword: The Crucial Role of Structural Elucidation in Modern Chemistry

In the landscape of contemporary chemical research and pharmaceutical development, the unambiguous structural characterization of novel and existing chemical entities is paramount. It forms the bedrock upon which all subsequent investigations, from mechanistic studies to structure-activity relationship (SAR) analyses, are built. 2,6-Dichloro-3-fluoropyridine, a halogenated pyridine derivative, serves as a versatile building block in the synthesis of a wide array of biologically active molecules.[1][2] Its utility in agrochemicals and pharmaceuticals necessitates a thorough understanding of its spectroscopic properties to ensure identity, purity, and quality control throughout the development pipeline.

This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. By delving into the theoretical underpinnings of these analytical techniques and presenting a comprehensive analysis of the spectral data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound dictates its unique spectroscopic fingerprint. The pyridine ring, an aromatic heterocycle, possesses a distinct electronic environment that is further modulated by the presence of three halogen substituents. The two chlorine atoms at positions 2 and 6, and the fluorine atom at position 3, exert strong inductive and mesomeric effects, influencing the chemical shifts of the remaining ring protons and carbons.

Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular structure.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Basis: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups, such as halogens, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, with the coupling constant (J) providing information about the dihedral angle between the coupled protons.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: A sweep width of approximately 12 ppm, centered around 5-6 ppm, is a good starting point.

-

Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹H NMR Workflow

Caption: Standard workflow for acquiring and analyzing a ¹H NMR spectrum.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two non-equivalent protons at the C4 and C5 positions.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8 - 8.2 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-6 |

| H-5 | ~7.2 - 7.6 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-10 |

Note: Predicted values are based on the analysis of similar halogenated pyridines. Actual values may vary depending on the solvent and experimental conditions.

The proton at C4 (H-4) is expected to be downfield due to the deshielding effects of the adjacent nitrogen and chlorine atoms. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine at C3. The proton at C5 (H-5) will also be a doublet of doublets, coupling to H-4 and the fluorine at C3.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Basis: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts of carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms. Carbons bonded to halogens will exhibit significant shifts. Furthermore, coupling between ¹³C and ¹⁹F nuclei provides valuable structural information.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Parameters:

-

Spectral Width: A sweep width of approximately 200 ppm is typical for organic molecules.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of ¹³C.

-

-

-

Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and referencing (e.g., CDCl₃ at δ 77.16 ppm).

Data Interpretation: The proton-decoupled ¹³C NMR spectrum of this compound is expected to display five distinct signals, one for each of the five carbon atoms in the pyridine ring.

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (¹JCF, ²JCF, etc.) |

| C-2 | ~150 - 155 | ²J(C-F) ≈ 15-25 Hz |

| C-3 | ~155 - 160 (doublet) | ¹J(C-F) ≈ 240-260 Hz |

| C-4 | ~125 - 130 | ²J(C-F) ≈ 20-30 Hz |

| C-5 | ~120 - 125 | ³J(C-F) ≈ 3-5 Hz |

| C-6 | ~150 - 155 | ⁴J(C-F) ≈ 1-3 Hz |

Note: Predicted values are based on the analysis of similar fluorinated pyridines.

The carbon directly attached to the fluorine (C-3) will show a large one-bond coupling constant (¹JCF) and will appear as a doublet. The other carbons will show smaller two-, three-, and four-bond couplings to the fluorine atom. The carbons attached to chlorine (C-2 and C-6) will be significantly downfield.

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

Theoretical Basis: ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shift range of ¹⁹F is much wider than that of ¹H, making it very sensitive to subtle changes in the electronic environment.

Experimental Protocol: ¹⁹F NMR Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can typically be used.

-

Instrument Setup:

-

The spectrometer must be equipped with a fluorine probe or be tunable to the ¹⁹F frequency.

-

A standard single-pulse experiment is used. Proton decoupling is often employed to simplify the spectrum.

-

Referencing: An external or internal standard, such as CFCl₃ (δ 0 ppm) or C₆F₆ (δ -164.9 ppm), is used.[3]

-

-

Data Processing: The processing steps are analogous to those for ¹H NMR.

Data Interpretation: The proton-decoupled ¹⁹F NMR spectrum of this compound will show a single signal, as there is only one fluorine atom in the molecule. The chemical shift will be in the characteristic range for an aryl fluoride. The signal in the proton-coupled spectrum would be a doublet of doublets due to coupling with H-4 and H-5.

| Fluorine | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity (in ¹H-coupled spectrum) |

| F-3 | ~ -110 to -130 | Doublet of doublets (dd) |

Note: The chemical shift of fluorine on a pyridine ring is influenced by the electronic effects of the other substituents and the nitrogen atom.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Basis: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For small organic molecules, electron ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons. This process typically forms a molecular ion (M⁺•), which is a radical cation with the same mass as the neutral molecule. The molecular ion can then undergo fragmentation to produce smaller, characteristic fragment ions. The fragmentation pattern provides valuable structural information.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: The sample molecules are bombarded with a beam of electrons (typically at 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

Mass Spectrometry Workflow

Caption: General workflow for Electron Ionization Mass Spectrometry.

Data Interpretation: The mass spectrum of this compound will provide key information for its identification.

-

Molecular Ion (M⁺•): The molecular weight of C₅H₂Cl₂FN is 165.98 g/mol . The mass spectrum will show a cluster of peaks for the molecular ion due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The expected pattern for two chlorine atoms is a trio of peaks at m/z 165 (M⁺), 167 (M+2), and 169 (M+4) with a characteristic intensity ratio of approximately 9:6:1.

-

Fragmentation Pattern: The molecular ion is expected to undergo fragmentation by losing a chlorine atom, leading to a significant fragment ion at m/z 130 (M-Cl)⁺. Further fragmentation may involve the loss of HCN or other small neutral molecules.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 169 | ~10 | [C₅H₂³⁷Cl₂FN]⁺• |

| 167 | ~60 | [C₅H₂³⁵Cl³⁷ClFN]⁺• |

| 165 | ~100 | [C₅H₂³⁵Cl₂FN]⁺• |

| 130 | High | [C₅H₂ClFN]⁺ |

| 95 | Moderate | [C₄H₂FN]⁺• |

Note: The relative intensities are predictions and can vary based on the instrument and conditions.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive analysis of this compound using a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, alongside mass spectrometry, provides a robust and self-validating system for its structural elucidation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. The NMR data confirms the connectivity of the atoms and the electronic environment of the pyridine ring, while mass spectrometry provides the molecular weight and characteristic fragmentation pattern.

For researchers and professionals in drug development, a thorough understanding and application of these analytical methodologies are essential for ensuring the quality and integrity of their chemical entities. This guide serves as a foundational resource for the interpretation of the key spectroscopic data of this compound, facilitating its confident use in synthesis and research.

References

- Exploring this compound: Properties and Applications. (URL: Provided in search results, but a more specific journal or book reference would be ideal).

- This compound | 52208-50-1. ChemicalBook. (URL: Provided in search results, but a more specific journal or book reference would be ideal).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- ¹⁹F NMR Reference Standards.

Sources

A Technical Guide to the Synthesis of 2,6-Dichloro-3-fluoropyridine via the Balz-Schiemann Reaction

Abstract

This technical guide provides an in-depth examination of the synthesis of 2,6-Dichloro-3-fluoropyridine, a pivotal intermediate in the development of modern pharmaceuticals and agrochemicals. The focus of this document is the practical application of the Balz-Schiemann reaction, a classic yet highly relevant transformation for the introduction of fluorine into aromatic systems. We will dissect the underlying mechanistic principles, provide a detailed, field-proven experimental protocol, and address critical safety considerations inherent to the process. This guide is intended for researchers, chemists, and process development professionals who require a robust and reliable methodology for the preparation of this valuable fluorinated heterocycle.

Introduction: The Strategic Importance of Fluorinated Pyridines

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, fluorinated heterocyclic scaffolds, particularly the pyridine ring, are prevalent in a wide array of commercial drugs and agricultural products.[3]

This compound (CAS 52208-50-1) is a versatile building block used in the synthesis of more complex chemical entities.[4] Its unique substitution pattern allows for selective functionalization at different positions of the pyridine ring. While several methods exist for the synthesis of fluoropyridines, the Balz-Schiemann reaction remains a powerful and widely utilized method for converting aromatic amines to their corresponding fluorides. This reaction, proceeding through a diazonium tetrafluoroborate intermediate, offers a reliable pathway from the readily available 2,6-dichloro-3-aminopyridine.

The Balz-Schiemann Reaction: A Mechanistic Perspective

The Balz-Schiemann reaction is a two-stage process that leverages the unique reactivity of diazonium salts.[5] The overall transformation converts a primary aromatic amine into an aryl fluoride.

Stage 1: Diazotization The first stage involves the conversion of the primary amine, 2,6-dichloro-3-aminopyridine, into its corresponding diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[4] In the classic Balz-Schiemann protocol, fluoroboric acid (HBF₄) serves as both the acid catalyst and the source of the tetrafluoroborate counter-ion.[4]

The choice of a low reaction temperature (typically 0–5 °C) is of paramount importance. Diazonium salts, particularly those derived from heteroaromatic amines, can be thermally unstable and highly energetic.[6][7] Maintaining a low temperature minimizes decomposition and prevents uncontrolled side reactions.

Stage 2: Thermal Fluorodediazoniation The isolated diazonium tetrafluoroborate salt is a relatively stable intermediate that can be handled with appropriate precautions. The second stage involves the thermal decomposition of this salt.[5] Heating the salt, often in an inert solvent or neat, initiates the release of nitrogen gas (N₂) and boron trifluoride (BF₃), resulting in the formation of a highly reactive aryl cation. This cation is immediately quenched by a fluoride ion from the tetrafluoroborate anion (BF₄⁻) to yield the final product, this compound.[5]

Validated Experimental Protocol

The following protocol is a comprehensive methodology for the synthesis of this compound. It is imperative that all safety precautions outlined in Section 5 are strictly adhered to throughout this procedure.

Materials and Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2,6-Dichloro-3-aminopyridine | 22344-07-4 | 163.00 | 16.3 g | 0.10 | Starting material |

| Fluoroboric Acid (48% in H₂O) | 16872-11-0 | 87.81 | 73.2 g (52 mL) | 0.40 | Corrosive |

| Sodium Nitrite | 7632-00-0 | 69.00 | 7.6 g | 0.11 | Oxidizer |

| Diethyl Ether | 60-29-7 | 74.12 | As needed | - | Flammable |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | - | For neutralization |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - | Drying agent |

Step-by-Step Procedure

Part A: Diazotization and Salt Formation

-

Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,6-dichloro-3-aminopyridine (16.3 g, 0.10 mol).

-

Acidification: To the flask, add 48% fluoroboric acid (52 mL, 0.40 mol). Stir the mixture to form a slurry.

-

Cooling: Immerse the flask in an ice-salt bath and cool the internal temperature to 0 °C.

-

Nitrite Addition: Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of deionized water. Add this solution dropwise via the dropping funnel to the stirred slurry over a period of 60 minutes. Causality: A slow, dropwise addition is crucial to maintain the low temperature and control the exothermic diazotization reaction, preventing the premature decomposition of the unstable diazonium salt. The internal temperature must be strictly maintained between 0 and 5 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours to ensure the reaction goes to completion.

Part B: Isolation of the Diazonium Salt

-

Filtration: Isolate the precipitated 2,6-dichloropyridin-3-yl diazonium tetrafluoroborate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with 50 mL of ice-cold water, followed by 50 mL of cold diethyl ether to remove residual acid and impurities.

-

Drying: Carefully transfer the solid to a vacuum desiccator and dry under vacuum at room temperature for at least 4 hours. The resulting solid should be a fine, dry powder. Self-Validation: The salt must be thoroughly dry for the subsequent thermal decomposition step to proceed efficiently and safely.

Part C: Thermal Decomposition

-

Setup: Arrange a distillation apparatus. Place the dried diazonium salt into the distillation flask.

-

Decomposition: Gently heat the solid using an oil bath. The decomposition typically begins between 60-90 °C, evidenced by the vigorous evolution of gas (N₂ and BF₃). The product, this compound, will distill over as a liquid or low-melting solid.

-

Collection: Collect the distillate in a receiving flask cooled in an ice bath. Continue heating until gas evolution ceases and no more product distills.

Part D: Work-up and Purification

-

Extraction: Dissolve the collected distillate in 100 mL of diethyl ether. Transfer the solution to a separatory funnel.

-

Neutralization: Wash the ether solution twice with 50 mL portions of saturated aqueous sodium bicarbonate solution to remove any acidic byproducts, followed by one wash with 50 mL of brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Results and Discussion

Expected Yield and Physical Properties

The Balz-Schiemann reaction on substituted aminopyridines can provide moderate to good yields. Based on similar transformations, a yield in the range of 50-70% can be expected.

-

Appearance: Off-white crystalline powder.[4]

-

Melting Point: 44-46 °C.

-

Boiling Point: 196.0 ± 35.0 °C (predicted).

Characterization

The structure of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbons of the pyridine ring. The carbons attached to chlorine and fluorine will show characteristic chemical shifts and coupling constants (JC-F).[8]

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, confirming the successful introduction of the fluorine atom.

-

GC-MS: Gas chromatography-mass spectrometry can be used to confirm the purity and molecular weight (165.98 g/mol ) of the product.

Troubleshooting and Optimization

-

Low Yield: This can often be attributed to incomplete diazotization or premature decomposition of the diazonium salt. Ensure the reaction temperature is strictly controlled during nitrite addition. Incomplete drying of the diazonium salt can also lead to lower yields during thermal decomposition.

-

Side Reactions: The formation of phenolic byproducts can occur if water is present during the thermal decomposition. Thoroughly drying the diazonium salt is critical.

-

Optimization: The decomposition step can sometimes be improved by performing it in a high-boiling inert solvent (e.g., xylene, dichlorobenzene) to ensure more uniform heating. Recent advancements also include photochemical decomposition, which can sometimes offer milder conditions and improved yields.[9]

Critical Safety and Handling Procedures

The Balz-Schiemann reaction involves hazardous materials and potentially explosive intermediates. A thorough risk assessment must be conducted before commencing any work.

-

Diazonium Salt Hazards: Solid diazonium salts are high-energy materials and can be sensitive to shock, friction, and heat.[7][10] They may decompose violently.[10] The thermal stability of pyridyl diazonium salts can be particularly low; for instance, the simple 3-diazoniumpyridine salt has been reported to be thermally unstable with a low initial decomposition temperature.[6]

-

Rule 1: Never isolate more than a few grams of a dry diazonium salt at a time.[11] For larger scale operations, in situ use or continuous flow technologies are strongly recommended to mitigate risk.[6]

-